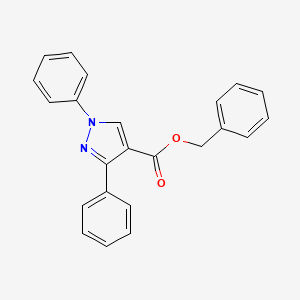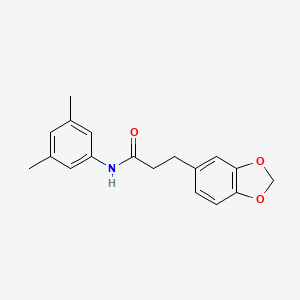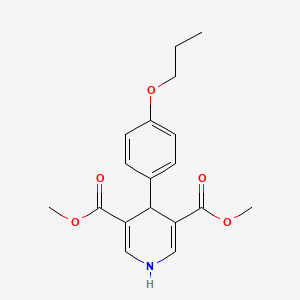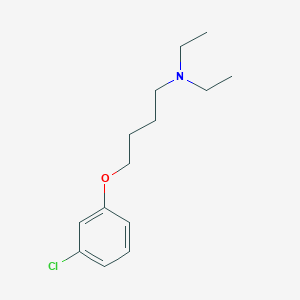![molecular formula C18H16ClN3O3 B4652756 N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor 2 (HER2). HER2 is a member of the HER family of receptor tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. HER2 overexpression is associated with several types of cancer, including breast, ovarian, and gastric cancer. TAK-285 has been shown to be a potent and selective inhibitor of HER2, with potential applications in cancer therapy.
Mécanisme D'action
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide binds to the intracellular domain of HER2, preventing its dimerization and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, differentiation, and survival. N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been shown to be a reversible inhibitor of HER2, with a high degree of selectivity and potency.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been shown to induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells, both in vitro and in vivo. In addition, N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been shown to inhibit tumor growth and metastasis in xenograft models of HER2-overexpressing cancers. N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has several advantages for lab experiments, including its high degree of selectivity and potency for HER2, its reversible binding to HER2, and its ability to induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. However, N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide also has some limitations, including its relatively short half-life in vivo, which may limit its efficacy in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide and related HER2 inhibitors. One potential direction is the development of combination therapies, using N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide in combination with other targeted therapies or chemotherapy agents. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from HER2 inhibition, based on their tumor characteristics or genetic profiles. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide and related HER2 inhibitors in a variety of cancer types and settings.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been extensively studied in preclinical models of HER2-overexpressing cancers, including breast, ovarian, and gastric cancer. In vitro studies have shown that N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide inhibits HER2 phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In vivo studies have shown that N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide inhibits tumor growth and metastasis in xenograft models of HER2-overexpressing cancers.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-1-3-15(4-2-14)21-18(23)13(12-20)11-16-5-6-17(25-16)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPEAMYWVEQIG-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-chlorophenyl)sulfonyl]-2-(4-ethoxyphenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4652683.png)

![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)

![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)

![4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652747.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)


![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4652781.png)